molecular formula C24H41N5O5 B15225921 (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol

(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol

Cat. No.: B15225921
M. Wt: 479.6 g/mol
InChI Key: MNLPTJIGMKIWMK-SIKLNZKXSA-N
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Description

(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol is a specialized synthetic sphingolipid analog designed for advanced cell biology and biochemical research. Its structure combines a sphingoid base backbone with a covalently attached 7-nitrobenzo[c][1,2,5]oxadiazol (NBD) fluorophore, a well-characterized fluorescent tracer. This design facilitates the real-time tracking and visualization of sphingolipid metabolism, intracellular trafficking, and localization within cellular membranes using fluorescence microscopy and spectroscopic techniques. The compound is particularly valuable for studying lipid raft dynamics, ceramide metabolic pathways, and the role of sphingolipids in cell signaling and membrane structure. The stereospecific (2s,3r) configuration is critical for its biological activity and interaction with enzymatic machinery. This reagent is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and handle the product in accordance with their institution's laboratory safety protocols.

Properties

Molecular Formula

C24H41N5O5

Molecular Weight

479.6 g/mol

IUPAC Name

(2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecane-1,3-diol

InChI

InChI=1S/C24H41N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h15-16,19,22,26,30-31H,1-14,17-18,25H2/t19-,22+/m0/s1

InChI Key

MNLPTJIGMKIWMK-SIKLNZKXSA-N

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCCC(C(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol typically involves multiple steps, starting with the preparation of the nitrobenzo[c][1,2,5]oxadiazole moiety. This can be achieved through the reaction of 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole with an appropriate amine . The resulting intermediate is then coupled with a long-chain aliphatic amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or other additives to enhance the reaction efficiency .

Chemical Reactions Analysis

Enzymatic Reactions with Ceramide Synthases

This compound serves as a critical substrate for measuring CerS activity due to its fluorescent nitrobenzodiazole (NBD) moiety. Reactions typically involve:

  • Incubation conditions : 25 mM HEPES buffer (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM dithiothreitol, 0.01% fatty acid-free BSA, and 50 μM fatty acid-CoA substrates .

  • Mechanism : CerS enzymes catalyze the N-acylation of the sphingoid base using fatty acid-CoA, forming NBD-dihydroceramide (Fig. 1). The reaction is monitored via fluorescence or TLC separation .

Key data :

ParameterValue/ObservationSource
Substrate Km (CerS2)~5 μM for C24:1-CoA
Product confirmationm/z 850.6369 (C24:1 NBD-dihydroceramide)
Inhibition by myriocinReduces ceramide levels by 30–40%

Synthetic Modifications and Derivative Formation

The compound’s primary amine and hydroxyl groups enable derivatization for probe development:

  • Acylation : Reacts with fatty acid-CoA derivatives (e.g., C16:0-CoA, C24:1-CoA) to form fluorescent ceramides .

  • Fluorescent tagging : The NBD group facilitates real-time tracking of sphingolipid trafficking in live cells .

Example protocol for C16:0 NBD-dihydroceramide synthesis :

  • Combine 10 μM compound with 50 μM C16:0-CoA and CerS5-enriched HEK293 lysate.

  • Incubate at 37°C for 30 minutes.

  • Terminate reaction with 200 μL methanol.

  • Purify via TLC (chloroform/methanol/water, 8:1:0.1) .

Inhibition Studies

The compound’s activity is modulated by sphingolipid pathway inhibitors:

InhibitorEffect on CerS ActivityBiological Impact
Myriocin50% reductionDecreases mitochondrial ceramides
Fumonisin B1Competitive inhibitionBlocks dihydroceramide formation

Notable finding : Pre-treatment with myriocin normalizes elevated ceramide levels induced by lipotoxic diets (Table 1) :

N-acyl chainMilk-fat diet (pmol/mg)Milk-fat diet + myriocin (pmol/mg)
Total191.2 ± 21.9128.5 ± 16.3
C16:015.8 ± 6.29.7 ± 2.4
C18:012.0 ± 2.28.1 ± 0.8

Analytical Characterization

Post-reaction products are validated using:

  • High-resolution mass spectrometry : Confirms m/z values within 3.5 ppm accuracy .

  • TLC mobility : C16:0 NBD-dihydroceramide (Rf = 0.42) vs. C24:1 (Rf = 0.55) .

  • NMR spectroscopy : Distinguishes stereoisomers via coupling constants (e.g., J = 6.8 Hz for isopropyl groups) .

Stability and Reaction Optimization

  • pH sensitivity : Optimal activity at pH 7.4; activity declines by >50% at pH <6.5 .

  • Temperature : Reactions are typically conducted at 37°C, mimicking physiological conditions .

This compound’s versatility in enzymatic assays and synthetic adaptability make it indispensable for studying sphingolipid metabolism and developing therapeutic agents targeting CerS .

Scientific Research Applications

(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol involves its interaction with specific molecular targets. The nitrobenzo[c][1,2,5]oxadiazole moiety is known for its strong fluorescence, which can be used to track the compound’s interaction with proteins and other biomolecules. The long aliphatic chain allows for integration into biological membranes, facilitating its use in imaging and drug delivery applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound ~C₂₄H₄₀N₄O₅* ~480.6* Long aliphatic chain, NBD, amino, diol High lipophilicity; potential membrane affinity
C₁₂H₁₄N₄O₈ 342.26 NBD, hydroxymethyl, pyran ring Polar due to hydroxyls; sugar-like structure
C₁₈H₁₂N₄O₃ 356.32 NBD, biphenyl Aromaticity enhances fluorescence; lower solubility
C₁₉H₁₆N₆O₆ 448.37 NBD, coumarin, hydrazide Dual fluorophore system (NBD + coumarin)
C₁₈H₃₇NO₂ 313.5 Amino, diol, unsaturated chain Structural analog lacking NBD; unsaturated hydrocarbon

*Estimated based on structural similarity to .

Key Observations:

Lipophilicity : The target compound’s octadecane chain likely grants superior membrane permeability compared to ’s polar pyran derivative and ’s biphenyl analog .

Fluorescence : ’s biphenyl-NBD conjugate may exhibit stronger fluorescence due to aromatic stacking, whereas the target compound’s long chain could quench fluorescence .

Synthetic Feasibility : demonstrates high-yield synthesis (89%) for NBD-hydrazide derivatives, suggesting scalable routes for related compounds .

Physicochemical and Functional Properties

  • Solubility : ’s compound, with multiple hydroxyls, is likely water-soluble, contrasting with the target compound’s predicted lipid solubility .
  • Stability: Hydrazide-linked NBD derivatives () may exhibit pH-dependent hydrolysis, whereas the target’s alkyl-amino linkage could enhance stability .

Biological Activity

(2S,3R)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol is a complex organic compound notable for its biological activity and potential applications in biochemical research. This molecule features a long carbon chain with amino and hydroxy substituents and a nitrobenzo[c][1,2,5]oxadiazol moiety that contributes to its fluorescent properties. Its molecular formula is C24H41N5O5C_{24}H_{41}N_{5}O_{5} with an approximate molecular weight of 479.61 g/mol.

Biological Significance

The compound has been identified as a substrate for ceramide synthases (CerS), enzymes crucial for sphingolipid metabolism. Sphingolipids play vital roles in cell signaling and membrane structure, making this compound significant for various biological processes. The fluorescent properties of (2S,3R)-2-amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol enable its use in assays designed to measure CerS activity .

Research indicates that this compound can act as an inhibitor or modulator of CerS activity depending on the concentration and cellular context. The interaction with CerS is crucial for understanding its potential therapeutic roles, particularly in neuroprotection by influencing sphingolipid pathways.

Fluorescent Assays

A study demonstrated the use of (2S,3R)-2-amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol in a fluorescent assay for CerS activity. The assay showed that the substrate is efficiently utilized by CerS enzymes in cultured cells or tissue homogenates. This method allows for screening potential inhibitors of CerS activity .

Comparative Studies

The following table summarizes structural comparisons with related compounds that exhibit similar biological activities:

Compound NameStructureUnique Features
2-Aminooctadecane-1,3-diolC18H39NO2Shorter carbon chain; lacks the nitrobenzodiazole moiety
NBD-sphingosineC18H36N2O2Similar backbone; used as a fluorescent probe but lacks the nitro group
SphinganineC18H39NO2Similar length; lacks the nitrobenzo[c][1,2,5]oxadiazol group

The presence of the nitrobenzo[c][1,2,5]oxadiazol moiety in (2S,3R)-2-amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol enhances its utility in biological assays due to its fluorescent properties.

Case Studies

Several studies have highlighted the compound's potential neuroprotective effects through modulation of sphingolipid metabolism. For instance:

  • Neuroprotective Effects : One study investigated how (2S,3R)-2-amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol influences neuronal cell survival under stress conditions by affecting ceramide levels.
  • Inhibition Studies : Another research focused on its inhibitory effects on specific CerS isoforms and how these interactions could be leveraged for therapeutic interventions in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization is likely .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation exposure. Avoid dust formation by using wet methods or closed systems .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Label containers with GHS hazard pictograms (e.g., H315, H319) .

Q. How can researchers characterize the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode.
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 2D NMR (e.g., NOESY for spatial proximity of protons) .
  • Reference Standards : Compare retention times and spectral data with commercially available nitrobenzoxadiazole derivatives (e.g., 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported toxicity data for nitrobenzoxadiazole derivatives?

  • Methodological Answer :

  • Hypothesis Testing : Compare acute toxicity (e.g., LD50) across in vitro (cell lines) and in vivo (rodent models) systems to identify species-specific responses.
  • Dose-Response Analysis : Use log-dose curves to determine threshold effects. Include negative controls (e.g., solvent-only) and positive controls (e.g., known carcinogens) .
  • Data Harmonization : Apply meta-analysis tools to reconcile discrepancies from studies with varying exposure durations or endpoints. Use QSAR models to predict toxicity based on structural analogs .

Q. What experimental frameworks are suitable for studying the ecological persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Study Design :
Parameter Method
Biodegradation OECD 301F test to measure aerobic degradation in water-sediment systems.
Bioaccumulation Determine log Kow (octanol-water partition coefficient) via shake-flask.
Trophic Transfer Expose Daphnia magna and zebrafish to sublethal doses; analyze tissue uptake via LC-MS/MS .
  • Field Validation : Collect water samples from contaminated sites and quantify residues using isotope-dilution mass spectrometry (e.g., 13C-labeled internal standards) .

Q. How can researchers optimize the synthesis of this compound to improve stereochemical fidelity?

  • Methodological Answer :

  • Reaction Conditions :
  • Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess.
  • Temperature Control : Maintain reaction temperatures below 40°C to prevent racemization of the (2s,3r) stereocenter .
  • Purification : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC. Validate purity via polarimetry and circular dichroism .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent biological activity in cell-based assays?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC50/EC50) using software like GraphPad Prism.
  • Error Analysis : Calculate 95% confidence intervals for IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups.
  • Reprodubility : Include triplicate technical replicates and biological replicates (n ≥ 3) to account for plate-to-plate variability .

Safety and Regulatory Compliance

Q. How should researchers address gaps in ecological toxicity data for regulatory submissions?

  • Methodological Answer :

  • Tiered Testing : Start with acute toxicity assays (e.g., algae growth inhibition, OECD 201) followed by chronic studies (e.g., fish embryo toxicity test, OECD 236).
  • Read-Across Analysis : Leverage data from structurally related nitrobenzoxadiazoles (e.g., 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine) to infer ecotoxicological profiles .

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